molecular formula C6H11NO B15072851 2-Oxaspiro[3.3]heptan-5-amine

2-Oxaspiro[3.3]heptan-5-amine

Cat. No.: B15072851
M. Wt: 113.16 g/mol
InChI Key: XRGAQQLNEBFEIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[3.3]heptan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl dimethanol with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which is then subjected to a ring-opening reaction in the presence of cyanide to yield a nitrilo-alcohol compound. This intermediate is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

2-Oxaspiro[3.3]heptan-5-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[3.3]heptan-5-amine is unique due to its specific spirocyclic structure and the position of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-7-amine

InChI

InChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2

InChI Key

XRGAQQLNEBFEIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)COC2

Origin of Product

United States

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